Z-Allo-thr(tbu)-oh dcha
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Overview
Description
Z-Allo-thr(tbu)-oh dcha, also known as N-Carboxybenzyl-L-allothreonine Methyl Ester, is a derivative of the amino acid threonine. This compound is characterized by the presence of a benzyl group and a tert-butyl group, which provide it with unique chemical properties. It is commonly used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Allo-thr(tbu)-oh dcha typically involves the protection of the hydroxyl and amino groups of threonine. One common method is the reaction of L-threonine with benzyl chloroformate to form the N-carboxybenzyl derivative. This is followed by the esterification of the carboxyl group with methanol to produce the methyl ester. The tert-butyl group is introduced through the reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Z-Allo-thr(tbu)-oh dcha undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Z-Allo-thr(tbu)-oh dcha has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Z-Allo-thr(tbu)-oh dcha involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes, alter protein-protein interactions, and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Carboxybenzyl-L-threonine Methyl Ester: Similar structure but lacks the tert-butyl group.
N-Carboxybenzyl-L-serine Methyl Ester: Similar structure but with a serine backbone instead of threonine.
N-Carboxybenzyl-L-valine Methyl Ester: Similar structure but with a valine backbone.
Uniqueness
Z-Allo-thr(tbu)-oh dcha is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical properties and enhance its stability and reactivity. These features make it a valuable compound in peptide synthesis and various research applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGZKHUOOUVBV-JZKFLRDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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